Isoalangiside
CAS No.: 57128-91-3
Cat. No.: VC1704977
Molecular Formula: C25H31NO10
Molecular Weight: 505.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57128-91-3 |
---|---|
Molecular Formula | C25H31NO10 |
Molecular Weight | 505.5 g/mol |
IUPAC Name | (1S,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
Standard InChI | InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
Standard InChI Key | BCYNGTTVQNJTCV-ONGZBVEHSA-N |
Isomeric SMILES | COC1=C(C=C2[C@@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |
SMILES | COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
Canonical SMILES | COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
Introduction
Chemical Identity and Basic Properties
Isoalangiside is a glycoside with the molecular formula C25H31NO10 and a molecular weight of 505.5 g/mol . The compound has been assigned the PubChem CID 443420 and CAS registry number 57128-91-3, allowing for standardized identification in chemical databases . Its chemical structure features a complex tetracyclic core with multiple functional groups including hydroxyl groups, a methoxy group, and a glycosidic linkage to a sugar moiety. The basic chemical characteristics of isoalangiside are summarized in Table 1.
Physical and Chemical Characteristics
Isoalangiside possesses several notable physical and chemical properties that influence its behavior in biological systems and its potential pharmacological applications. With a calculated XLogP3-AA value of -0.1, isoalangiside demonstrates moderate hydrophilicity, suggesting reasonable water solubility while maintaining some lipophilic character . This balanced solubility profile may contribute to its bioavailability in biological systems. The compound contains 5 hydrogen bond donors and 10 hydrogen bond acceptors, indicating significant potential for intermolecular interactions with biological targets . Additionally, isoalangiside has 5 rotatable bonds, providing a degree of conformational flexibility that may be important for its biological activity .
Chemical Identifiers and Nomenclature
Isoalangiside is recognized by several chemical identifiers that facilitate its identification and categorization in scientific databases. The official IUPAC name of isoalangiside is (1S,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one . This systematic name provides comprehensive information about the compound's structure, including stereochemistry. For computational and database purposes, isoalangiside is also identified by its InChIKey BCYNGTTVQNJTCV-ONGZBVEHSA-N and the corresponding full InChI notation . These standardized identifiers ensure consistent recognition across different chemical databases and research platforms.
Structural Features
The structural complexity of isoalangiside contributes to its unique chemical profile and potential biological activities. Understanding these structural elements is essential for identifying structure-activity relationships and predicting possible pharmacological properties.
Core Structure Analysis
Isoalangiside features a complex tetracyclic core structure with specific stereochemistry at multiple chiral centers . The SMILES notation (COC1=C(C=C2[C@@H]3C[C@H]4C@HC=C)O) reveals the intricate carbon skeleton and functional group arrangement . The molecule contains a 14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one system that forms the backbone of its structure . This complex ring system includes nitrogen-containing heterocyclic components that may contribute to potential bioactivity.
Glycosidic Component
As a glycoside, isoalangiside contains a sugar moiety attached to its core structure via a glycosidic bond. The sugar component is identified as a β-D-glucopyranosyl group based on the stereochemistry indicated in the IUPAC name . This glycosidic linkage significantly influences the compound's physical properties, particularly its solubility and potential for biological interactions. The presence of this sugar group may also affect the compound's absorption, distribution, and metabolism in biological systems, potentially influencing its bioavailability and pharmacokinetic profile.
Natural Sources and Occurrence
Isoalangiside has been reported in several plant species, primarily within the Alangium genus.
Botanical Sources
The primary natural sources of isoalangiside include Alangium salviifolium and Alangium kurzii . These species belong to the Cornaceae family (formerly classified under Alangiaceae) and are native to tropical and subtropical regions of Asia. Alangium species have been traditionally used in various medicinal systems, particularly in regions where these plants naturally occur. The presence of isoalangiside in these plants may contribute to some of their reported traditional medicinal properties, although specific structure-activity relationships would require further investigation.
Distribution and Accumulation
While the available data provides limited information on the specific distribution patterns of isoalangiside within plant tissues, glycosides like isoalangiside typically accumulate in various plant parts including leaves, bark, roots, and fruits. The concentration of such compounds often varies seasonally and in response to environmental factors. Understanding these distribution patterns could provide insights into optimal extraction conditions and potential ecological roles of isoalangiside in its native plant species.
Analytical Methods for Identification
The identification and quantification of isoalangiside in plant materials or biological samples would typically employ several analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural elucidation of isoalangiside, allowing detailed analysis of the carbon skeleton, functional groups, and stereochemistry. Mass spectrometry techniques would provide accurate mass determination (reported exact mass: 505.19479619 Da) and fragmentation patterns useful for identification . Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy could provide additional structural information through functional group analysis and chromophore identification.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) coupled with various detectors would be the method of choice for separation and quantification of isoalangiside from complex plant extracts. Thin-Layer Chromatography (TLC) might serve as a rapid preliminary identification method in field studies or laboratories with limited resources. The specific chromatographic conditions would need to be optimized based on the compound's polarity and the nature of the sample matrix.
Research Status and Future Directions
The current research status of isoalangiside appears to be limited, with primary focus on its chemical identification and structural characterization rather than comprehensive biological evaluation.
Current Research Gaps
Significant knowledge gaps exist regarding the pharmacological properties, biosynthetic pathways, and potential therapeutic applications of isoalangiside. Research into structure-activity relationships, mechanisms of action, and comprehensive toxicological evaluation would be valuable for understanding this compound's potential. Additionally, studies on potential synergistic effects with other phytochemicals present in the same plant sources could provide insights into the traditional medicinal uses of Alangium species.
Comparative Analysis
To provide a broader context for understanding isoalangiside, a comparison with structurally related compounds can be instructive.
Structure-Property Relationships
Table 2 presents a comparison of key properties of isoalangiside with generalized values for typical glycosides:
Property | Isoalangiside | Typical Plant Glycosides |
---|---|---|
Molecular Weight | 505.5 g/mol | 300-800 g/mol |
XLogP3-AA | -0.1 | -3.0 to 2.0 |
H-Bond Donors | 5 | 3-8 |
H-Bond Acceptors | 10 | 5-15 |
Rotatable Bonds | 5 | 2-10 |
This comparison highlights that isoalangiside falls within the typical range for plant-derived glycosides, though with somewhat balanced lipophilicity compared to many highly polar glycosides.
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